![molecular formula C20H22N2O3 B5751111 N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5751111.png)
N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)acetamide
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Overview
Description
The exploration of "N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)acetamide" delves into its synthesis, molecular architecture, chemical behaviors, and physical and chemical characteristics. This compound belongs to a class of chemicals that have garnered attention for their diverse chemical reactions and potential applications in various fields, excluding drug use and associated side effects.
Synthesis Analysis
The synthesis of morpholine-substituted aromatic compounds, including those resembling "N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)acetamide," involves strategic chemical engineering to enhance certain properties. For instance, the synthesis and characterization of Mannich base N-[morpholino(phenyl)methyl]acetamide and its metal complexes reveal the compound's formation and potential for further application in antimicrobial studies (Muruganandam & Krishnakumar, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)acetamide" is characterized by X-ray diffraction studies, which provide insights into the arrangement of atoms and the spatial configuration. These structural analyses contribute to understanding the compound's chemical behavior and reactivity (Chin, Fronczek, & Isovitsch, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their molecular structure. Studies on the reactions of amide homologs and the formation of N-(α-dialkylaminobenzyl) acetamides shed light on the reactivity patterns and potential for generating new chemical entities with desirable properties (Sekiya & Ito, 1963).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the practical applications and handling of the compound. The crystal structure analysis provides insights into the compound's stability and reactivity under various conditions.
Chemical Properties Analysis
The chemical properties encompass the compound's reactivity with other chemicals, its stability under different conditions, and its potential to undergo various chemical reactions. Studies on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives illustrate the broad spectrum of activity and highlight the influence of molecular structure on chemical properties (Gul et al., 2017).
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-7-8-18(21-19(23)14-22-9-11-25-12-10-22)17(13-15)20(24)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIBNMHPMCWOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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